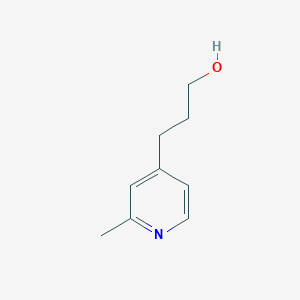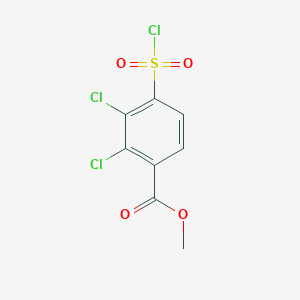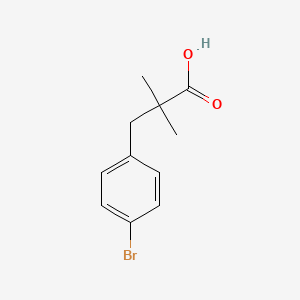
3-(2-Methylpyridin-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyridin-4-yl)propan-1-ol typically involves the alkylation of 2-methylpyridine with a suitable alkylating agent. One common method is the reaction of 2-methylpyridine with 3-chloropropanol under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Methylpyridin-4-yl)propanal or 3-(2-Methylpyridin-4-yl)propanoic acid.
Reduction: 3-(2-Methylpyridin-4-yl)propanamine.
Substitution: 3-(2-Methylpyridin-4-yl)propyl chloride or 3-(2-Methylpyridin-4-yl)propyl bromide.
Aplicaciones Científicas De Investigación
3-(2-Methylpyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpyridin-4-yl)propan-1-ol depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. In drug development, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methylpyridin-3-yl)propan-1-ol: Similar structure but with the methyl group at a different position on the pyridine ring.
3-(2-Ethylpyridin-4-yl)propan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
3-(2-Methylpyridin-4-yl)butan-1-ol: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
3-(2-Methylpyridin-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of a hydroxyl group on the propyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
3-(2-methylpyridin-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-7-9(3-2-6-11)4-5-10-8/h4-5,7,11H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXAJVQJBCZNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B2621222.png)
![N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2621223.png)
![(3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2621224.png)




![4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2621230.png)
![Methyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2621236.png)
![8-(4-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2621237.png)
![N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2621238.png)
![3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2621240.png)
![4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2621241.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2621245.png)
